molecular formula C17H24N6O B6416832 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one CAS No. 1223646-84-1

1-[4-(pyrimidin-2-yl)piperazin-1-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B6416832
CAS No.: 1223646-84-1
M. Wt: 328.4 g/mol
InChI Key: DUGIZOOPLUYPJV-UHFFFAOYSA-N
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Description

1-[4-(pyrimidin-2-yl)piperazin-1-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C17H24N6O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.20115941 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, examining various studies, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C12H16N4O
  • Molecular Weight : 232.29 g/mol
  • InChIKey : GPZUTLVTGOAIQP-UHFFFAOYSA-N

Structural Representation

The compound consists of a piperazine ring substituted with a pyrimidine moiety and a pyrazole group, which is known for imparting various biological activities. The structural features are crucial for its interaction with biological targets.

Pharmacological Profile

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values in the nanomolar range against various cancer cell lines .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives have been reported to possess anti-inflammatory properties. A study indicated that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing their potential in treating inflammatory diseases .
  • Antimicrobial Activity :
    • The compound's structure suggests potential antimicrobial properties. Research indicates that pyrazole-based compounds have shown effectiveness against bacterial strains such as E. coli and S. aureus, highlighting their role as antibacterial agents .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as phosphoinositide 3-kinase (PI3K), which is crucial in signaling pathways related to cell growth and survival .
  • Receptor Modulation : Interaction with various receptors can alter cellular responses, contributing to its therapeutic effects.

Case Study 1: Anticancer Activity

A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and tested their inhibitory effects on PI3K isoforms. The most potent derivative exhibited an IC50 value of 18 nM against PI3Kδ, indicating strong anticancer potential .

Case Study 2: Anti-inflammatory Properties

In vivo studies evaluated the anti-inflammatory effects of related pyrazole compounds using a carrageenan-induced rat paw edema model. Certain derivatives demonstrated up to 85% inhibition of TNF-α at 10 µM concentration, suggesting significant anti-inflammatory activity .

Case Study 3: Antimicrobial Efficacy

A series of pyrazole derivatives were tested against multiple bacterial strains. One compound showed promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeMechanism of ActionKey Findings
AnticancerPI3K inhibitionIC50 = 18 nM against PI3Kδ
Anti-inflammatoryCytokine inhibitionUp to 85% TNF-α inhibition at 10 µM
AntimicrobialBacterial inhibitionMIC comparable to standard antibiotics

Properties

IUPAC Name

1-(4-pyrimidin-2-ylpiperazin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-13-15(14(2)21(3)20-13)5-6-16(24)22-9-11-23(12-10-22)17-18-7-4-8-19-17/h4,7-8H,5-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGIZOOPLUYPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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